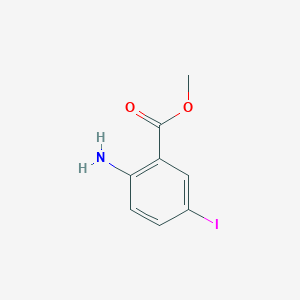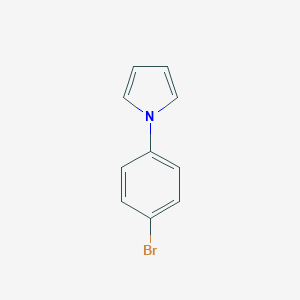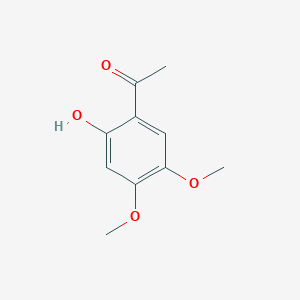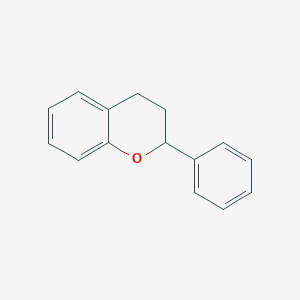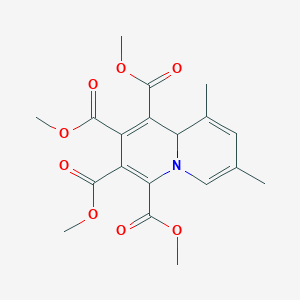
5-Pyrimidinecarbonitrile, 4-chloro-2-methyl-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Pyrimidinecarbonitrile, 4-chloro-2-methyl-6-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-Chloro-2-methyl-6-phenylpyrimidine-5-carbonitrile and is commonly referred to as CMPP. It is a heterocyclic compound that contains a pyrimidine ring with a cyano group and a phenyl group attached to it.
作用機序
The mechanism of action of CMPP is not fully understood. However, studies have shown that CMPP inhibits the activity of certain enzymes such as topoisomerase II and cyclin-dependent kinases. These enzymes are involved in DNA replication and cell cycle regulation, respectively. By inhibiting these enzymes, CMPP disrupts the normal cellular processes and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMPP have been studied in various in vitro and in vivo models. In cancer cells, CMPP has been shown to induce apoptosis by activating caspase-3 and caspase-9. It also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In animal models, CMPP has been found to have low toxicity and is well-tolerated at therapeutic doses.
実験室実験の利点と制限
One of the main advantages of CMPP is its versatility. It can be easily synthesized and modified to suit various applications. Additionally, CMPP has a low toxicity and is well-tolerated in animal models. However, one of the limitations of CMPP is its poor solubility in aqueous solutions. This can make it difficult to work with in certain lab experiments.
将来の方向性
There are several future directions for the research on CMPP. One area of interest is the development of more potent and selective anticancer agents based on CMPP. Another area of interest is the optimization of the synthesis method to improve the yield and purity of CMPP. Additionally, the use of CMPP as a herbicide and in material science applications can be further explored.
合成法
The synthesis method of CMPP involves the reaction of 4-chloro-2-methyl-6-phenylpyrimidine with sodium cyanide in the presence of a catalyst such as copper or palladium. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the reaction is typically around 70-80%.
科学的研究の応用
CMPP has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, CMPP has been investigated as a potential anticancer agent. Studies have shown that CMPP inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In agriculture, CMPP has been tested as a herbicide. It has been found to be effective against a wide range of weeds and has a low toxicity towards non-target organisms. In material science, CMPP has been used as a precursor for the synthesis of various functional materials such as fluorescent dyes and liquid crystals.
特性
CAS番号 |
142076-88-8 |
|---|---|
製品名 |
5-Pyrimidinecarbonitrile, 4-chloro-2-methyl-6-phenyl- |
分子式 |
C12H8ClN3 |
分子量 |
229.66 g/mol |
IUPAC名 |
4-chloro-2-methyl-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H8ClN3/c1-8-15-11(9-5-3-2-4-6-9)10(7-14)12(13)16-8/h2-6H,1H3 |
InChIキー |
RYHMZVJEQWNKQT-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CC=C2 |
正規SMILES |
CC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





